1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate
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Overview
Description
1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate is a complex organic compound that features both nitro and trichlorosilyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate typically involves the esterification of 5-(trichlorosilyl)pentanoic acid with 1-(2-nitrocyclohexyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkoxides, amines, in the presence of a base like triethylamine.
Major Products:
Reduction of Nitro Group: 1-(2-Aminocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate.
Substitution of Trichlorosilyl Group: Various substituted silyl esters depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in creating biocompatible coatings for medical devices.
Mechanism of Action
The mechanism of action of 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the trichlorosilyl group can engage in substitution reactions. These properties make it a versatile compound for modifying surfaces and creating new materials .
Comparison with Similar Compounds
- 1-(2-Nitrophenyl)ethyl 5-(trichlorosilyl)pentanoate
- 1-(2-Nitrobenzyl)ethyl 5-(trichlorosilyl)pentanoate
Comparison: 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate is unique due to the presence of a cyclohexyl ring, which imparts different steric and electronic properties compared to its phenyl and benzyl analogs. This uniqueness can influence its reactivity and the types of materials it can form .
Properties
CAS No. |
872831-56-6 |
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Molecular Formula |
C13H22Cl3NO4Si |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
1-(2-nitrocyclohexyl)ethyl 5-trichlorosilylpentanoate |
InChI |
InChI=1S/C13H22Cl3NO4Si/c1-10(11-6-2-3-7-12(11)17(19)20)21-13(18)8-4-5-9-22(14,15)16/h10-12H,2-9H2,1H3 |
InChI Key |
UHIRGIFCQHTRCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1[N+](=O)[O-])OC(=O)CCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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